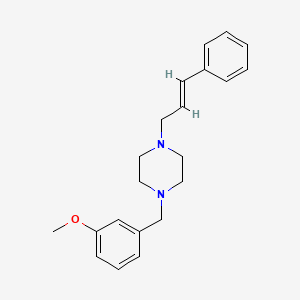
2-(2-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as MPPA and has been found to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of MPPA involves the inhibition of PDE4 activity. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a role in the regulation of inflammation and immune response. By inhibiting PDE4, MPPA increases the levels of cAMP, which in turn leads to a reduction in inflammation and immune response.
Biochemical and Physiological Effects:
In addition to its inhibition of PDE4, MPPA has been found to have other biochemical and physiological effects. It has been shown to modulate the activity of other enzymes and receptors, including the adenosine A2A receptor. MPPA has also been found to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPPA in lab experiments is its specificity for PDE4 inhibition. This specificity allows for the targeted modulation of inflammation and immune response, which may be beneficial in the study of diseases such as asthma and COPD. However, one limitation of using MPPA is its potential toxicity. Studies have shown that high doses of MPPA can lead to liver damage and other adverse effects.
Zukünftige Richtungen
For the study of MPPA include the development of derivatives with improved specificity and reduced toxicity, investigation of potential therapeutic applications in other inflammatory diseases, and further research to fully understand its biochemical and physiological effects.
Synthesemethoden
The synthesis of MPPA involves the reaction of 2-methoxyphenol with N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide in the presence of a catalyst. The reaction is carried out in a solvent and requires specific conditions to achieve a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
MPPA has been studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, including the ability to modulate the activity of certain enzymes and receptors. MPPA has been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that plays a role in the regulation of inflammation and immune response. This inhibition has been found to have potential therapeutic applications in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-17(2)10-13(11-18(3,4)20-17)19-16(21)12-23-15-9-7-6-8-14(15)22-5/h6-9,13,20H,10-12H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGODGNZBPVABZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)COC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49733098 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-methoxyphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5884917.png)
![N'-[(3,5-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5884922.png)


![2-[(diphenylmethyl)thio]pyrimidine](/img/structure/B5884937.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-1-propanone](/img/structure/B5884945.png)
![N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5884950.png)
![2-[(4-chlorophenyl)thio]-N-(2-methyl-2H-tetrazol-5-yl)acetamide](/img/structure/B5884960.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-furamide](/img/structure/B5884961.png)
![1-{4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone](/img/structure/B5884978.png)


